An In-depth Technical Guide on the Characterization of Dithiodesmethylcarbodenafil
An In-depth Technical Guide on the Characterization of Dithiodesmethylcarbodenafil
For Researchers, Scientists, and Drug Development Professionals
Foreword
Dithiodesmethylcarbodenafil is a thio-analogue of sildenafil (B151), a potent phosphodiesterase type 5 (PDE5) inhibitor. It has been identified as an undeclared ingredient in various health and dietary supplements. This technical guide provides a comprehensive overview of the analytical techniques and experimental protocols for the characterization of dithiodesmethylcarbodenafil. While a specific chemical synthesis protocol for this compound is not publicly detailed in the reviewed literature, this document focuses on its isolation and rigorous structural elucidation.
Compound Identification and Physicochemical Properties
Dithiodesmethylcarbodenafil is structurally similar to sildenafil, with key modifications. Its chemical identity has been established through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.[1]
| Property | Value | Source |
| IUPAC Name | 5-[2-ethoxy-5-(4-methylpiperazine-1-carbothioyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,5-d]pyrimidine-7-thione | [2] |
| Molecular Formula | C23H30N6OS2 | [2][3] |
| Molecular Weight | 470.65 g/mol | [3] |
| Monoisotopic Mass | 470.19225195 Da | [2] |
Experimental Protocols for Characterization
The characterization of dithiodesmethylcarbodenafil typically involves its isolation from a sample matrix, followed by structural analysis using a suite of spectroscopic and chromatographic techniques.
Isolation from Sample Matrix
A common method for isolating dithiodesmethylcarbodenafil from solid dietary supplements is through solid-liquid extraction followed by semi-preparative High-Performance Liquid Chromatography (HPLC).[4][5]
Protocol: Solid-Liquid Extraction and Semi-Preparative HPLC [4]
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Sample Preparation: Homogenize the solid supplement material.
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Extraction: Suspend the homogenized powder in a suitable organic solvent (e.g., ethyl acetate) and water. Vortex the mixture to facilitate the transfer of the analyte into the organic phase.
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Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.
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Solvent Evaporation: Carefully collect the organic supernatant and evaporate the solvent under a stream of nitrogen.
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Reconstitution: Reconstitute the dried residue in a mobile phase suitable for HPLC analysis.
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Semi-Preparative HPLC: Purify the compound using a semi-preparative HPLC system equipped with a suitable column (e.g., C18) and a UV detector. The mobile phase composition and gradient are optimized to achieve separation from other components in the extract.
Structural Characterization
HRMS is crucial for determining the elemental composition and exact mass of the molecule.
Protocol: LC-Q-TOF/MS Analysis [4]
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Instrumentation: A liquid chromatography system coupled to a quadrupole-time-of-flight (Q-TOF) mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.
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Data Acquisition: Acquire full scan mass spectra over a relevant m/z range to determine the accurate mass of the protonated molecule [M+H]+.
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Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns. Common fragmentation patterns for dithio-carbodenafil-linked sildenafil analogues include ions at m/z 343 and 371.[4]
1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the complete structural elucidation of dithiodesmethylcarbodenafil.
Protocol: NMR Spectroscopy [4][6]
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Sample Preparation: Dissolve the purified compound in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) as an internal standard.[4]
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Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the spectra.[4]
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Data Acquisition:
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¹H NMR: Provides information on the number, environment, and coupling of protons.
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¹³C NMR & DEPT-135: Identifies the number and type of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).
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COSY (Correlation Spectroscopy): Reveals proton-proton spin-spin couplings within the molecule.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is critical for assembling the molecular skeleton.
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Table 2: ¹H and ¹³C NMR Data for Dithiodesmethylcarbodenafil
Note: The following is a representative compilation based on literature data for dithiodesmethylcarbodenafil and its analogues. Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.[4]
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 3-propyl-CH₂ | ~2.9 | ~30 |
| 3-propyl-CH₂ | ~1.8 | ~22 |
| 3-propyl-CH₃ | ~1.0 | ~14 |
| 1-methyl | ~4.2 | ~35 |
| Ethoxy-OCH₂ | ~4.1 | ~64 |
| Ethoxy-CH₃ | ~1.5 | ~15 |
| Phenyl H | ~7.0 - 8.0 | ~120 - 140 |
| Piperazine-CH₂ | ~2.5, ~3.8 | ~50 - 55 |
| Piperazine-N-CH₃ | ~2.3 | ~46 |
FTIR spectroscopy provides information about the functional groups present in the molecule.
Protocol: FTIR Spectroscopy [5][6]
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Sample Preparation: The purified compound can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
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Key Functional Groups: Look for characteristic absorption bands corresponding to C=S (thiocarbonyl), C-N, C-O, aromatic C-H, and aliphatic C-H stretching and bending vibrations.
Signaling Pathways and Experimental Workflows
As dithiodesmethylcarbodenafil is an analogue of sildenafil, it is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor. However, detailed studies on its specific signaling pathway are not extensively available in the public domain. The primary workflow for its analysis is focused on identification and characterization.
Characterization Workflow
Caption: Analytical Workflow for Dithiodesmethylcarbodenafil Characterization.
Conclusion
The characterization of dithiodesmethylcarbodenafil relies on a multi-technique analytical approach. While its synthesis is not well-documented in publicly available literature, its isolation and structural elucidation have been successfully achieved using a combination of extraction, chromatography, high-resolution mass spectrometry, and various NMR techniques. The data and protocols presented in this guide provide a solid foundation for researchers and scientists involved in the identification and analysis of this and other related sildenafil analogues.
References
- 1. Structural characterization of dimethyldithiodenafil and dimethylthiocarbodenafil, analogs of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dithiodesmethylcarbodenafil | C23H30N6OS2 | CID 109374038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dithio-Desmethyl Carbodenafil - SRIRAMCHEM [sriramchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and characterization of N-hydroxyethyl dithio-desethyl carbodenafil from a health supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and characterization of a novel dithio-carbodenafil analogue from a health supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
